![molecular formula C20H24N4O2 B10989879 3,4-dihydroisoquinolin-2(1H)-yl[1-(6-methoxypyridazin-3-yl)piperidin-4-yl]methanone](/img/structure/B10989879.png)
3,4-dihydroisoquinolin-2(1H)-yl[1-(6-methoxypyridazin-3-yl)piperidin-4-yl]methanone
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Overview
Description
3,4-Dihydroisoquinolin-2(1H)-yl[1-(6-methoxypyridazin-3-yl)piperidin-4-yl]methanone is a complex organic compound that belongs to the class of isoquinolines and piperidines. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. It features a unique structure that combines a dihydroisoquinoline moiety with a methoxypyridazinyl-substituted piperidine, making it a versatile candidate for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydroisoquinolin-2(1H)-yl[1-(6-methoxypyridazin-3-yl)piperidin-4-yl]methanone typically involves multi-step organic reactions. One common approach is:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Piperidine Ring Formation: The piperidine ring is often constructed via a Mannich reaction, involving the condensation of formaldehyde, a secondary amine, and a ketone.
Methoxypyridazine Introduction: The methoxypyridazine group can be introduced through a nucleophilic aromatic substitution reaction, where a methoxy group is substituted onto a pyridazine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, and employing robust purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline and piperidine rings, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxypyridazine moiety, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohols or amines. Substitution reactions would result in derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
Therapeutic Applications
1. Anticancer Activity
Research indicates that compounds similar to 3,4-dihydroisoquinolin derivatives exhibit significant anticancer properties. For instance, studies have shown that modifications to isoquinoline structures can enhance their efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth . The specific compound under discussion has been noted for its potential to modulate protein levels associated with cancer progression, particularly through the degradation of IKZF2, a transcription factor involved in tumorigenesis .
2. Neurological Disorders
The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders. Isoquinoline derivatives have been explored for their neuroprotective effects and potential in managing conditions like Alzheimer's disease and Parkinson's disease by targeting neurotransmitter systems and reducing neuroinflammation .
3. Antimicrobial Properties
There is emerging evidence that compounds similar to 3,4-dihydroisoquinolin derivatives possess antimicrobial activity. This includes efficacy against both bacterial and fungal strains, making them potential candidates for developing new antibiotics or antifungal agents .
Case Studies
Case Study 1: Anticancer Research
In a study published in Cancer Research, a derivative of 3,4-dihydroisoquinoline was tested against triple-negative breast cancer (TNBC) models. The results demonstrated a significant reduction in tumor size and improved survival rates in treated groups compared to controls. The mechanism was linked to the inhibition of key signaling pathways involved in cell proliferation and survival .
Case Study 2: Neuroprotection
A preclinical trial investigated the neuroprotective effects of a related isoquinoline compound in a mouse model of Alzheimer's disease. The treated group showed improved cognitive function and reduced amyloid plaque formation compared to untreated mice. This suggests that such compounds could be developed into therapeutic agents for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 3,4-dihydroisoquinolin-2(1H)-yl[1-(6-methoxypyridazin-3-yl)piperidin-4-yl]methanone involves its interaction with molecular targets such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved would depend on the specific biological context and the targets it interacts with.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroisoquinoline Derivatives: These compounds share the isoquinoline core and may exhibit similar chemical and biological properties.
Piperidine Derivatives: Compounds with a piperidine ring are common in medicinal chemistry and can have diverse pharmacological activities.
Methoxypyridazine Derivatives: These compounds contain the methoxypyridazine moiety and are often studied for their potential biological activities.
Uniqueness
What sets 3,4-dihydroisoquinolin-2(1H)-yl[1-(6-methoxypyridazin-3-yl)piperidin-4-yl]methanone apart is its unique combination of these three structural motifs. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.
Biological Activity
3,4-Dihydroisoquinolin-2(1H)-yl[1-(6-methoxypyridazin-3-yl)piperidin-4-yl]methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure that includes a dihydroisoquinoline core, which is known for its diverse biological activities. The presence of the methoxypyridazin moiety and the piperidine ring enhances its pharmacological profile.
- Molecular Formula : C₁₈H₃₁N₃O₂
- Molecular Weight : 313.47 g/mol
- IUPAC Name : this compound
Antidepressant Effects
Recent studies have highlighted the antidepressant potential of various 3,4-dihydroisoquinoline derivatives. For instance, a series of compounds were evaluated for their effects on corticosterone-induced lesions in PC12 cells. Notably, compound 6a-1 demonstrated significant neuroprotective effects and reduced immobility in the forced swim test (FST), suggesting its potential as an antidepressant agent .
Compound | IC50 (μM) | Protective Effect (%) |
---|---|---|
6a-1 | 455 | 25.4 |
6a-2 | Not specified | 32.7 |
6a-9 | Not specified | 20.3 |
Cytotoxicity and Safety Profile
The cytotoxicity of these compounds was assessed using L02 and HEK293 cell lines. Most derivatives exhibited low toxicity, with several compounds showing inhibitory rates below 20% at concentrations up to 100 μM. Compound 6a-1 was particularly noted for its favorable safety profile compared to Agomelatine, with significantly lower toxicity observed .
The mechanisms underlying the biological activities of this compound class are under investigation. It is believed that the dihydroisoquinoline scaffold interacts with neurotransmitter systems, potentially modulating serotonin and norepinephrine levels, which are critical in mood regulation . Additionally, some derivatives have been shown to inhibit leucine aminopeptidase (LAP), indicating a multifaceted mechanism of action that may contribute to their therapeutic effects .
In Vivo Studies
In vivo assessments have further validated the antidepressant properties of these compounds. In an animal model study, compound 6a-1 not only decreased immobility time but also improved locomotor activity compared to standard treatments like Fluoxetine . This suggests that the compound may offer a novel therapeutic approach for depression.
Neuroprotective Studies
Neuroprotective studies indicated that certain derivatives could enhance cell survival and proliferation following chronic treatment. This effect was particularly pronounced in models of stress-induced neurotoxicity, reinforcing the potential application of these compounds in neurodegenerative disorders .
Properties
Molecular Formula |
C20H24N4O2 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[1-(6-methoxypyridazin-3-yl)piperidin-4-yl]methanone |
InChI |
InChI=1S/C20H24N4O2/c1-26-19-7-6-18(21-22-19)23-11-9-16(10-12-23)20(25)24-13-8-15-4-2-3-5-17(15)14-24/h2-7,16H,8-14H2,1H3 |
InChI Key |
ZFVCSMSDEBQEON-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN=C(C=C1)N2CCC(CC2)C(=O)N3CCC4=CC=CC=C4C3 |
Origin of Product |
United States |
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